3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-2,4-dione core substituted with a benzyl group at position 3 and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group at position 6. The tetrahydroquinazoline-dione scaffold provides a rigid, planar structure conducive to intermolecular interactions, while the oxadiazole moiety contributes electron-withdrawing properties and metabolic stability .
Structural elucidation of such compounds often employs X-ray crystallography, with programs like SHELXL (part of the SHELX suite) being widely used for small-molecule refinement . Synthetic routes for analogous compounds involve nucleophilic substitutions, as seen in the preparation of 1-oxazolidine-2,4-dione derivatives using sodium hydride and DMF , or thiadiazole derivatives via reactions with phenols/thiophenols .
Properties
IUPAC Name |
3-benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-7-9-17(10-8-15)21-26-22(31-27-21)18-11-12-19-20(13-18)25-24(30)28(23(19)29)14-16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTVZDOEAJDVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound characterized by its complex molecular structure and potential biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 416.5 g/mol
- CAS Number : 2034586-36-0
The compound features a tetrahydroquinazoline core linked to an oxadiazole moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have investigated the anticancer potential of various tetrahydroquinoline derivatives. Notably, the compound has shown promising results in inhibiting cancer cell proliferation.
Research Findings
-
Cell Line Studies :
- In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against several cancer cell lines including DU145 (prostate carcinoma), H460 (lung carcinoma), and MCF7 (breast adenocarcinoma) .
- The compound's effectiveness was notably higher than that of its parent quinoline structures, suggesting enhanced biological activity due to structural modifications.
-
Mechanism of Action :
- The exact mechanism remains under investigation; however, it is hypothesized that the oxadiazole moiety may play a critical role in mediating the biological effects through interactions with cellular targets involved in cancer progression.
Comparative Antimicrobial Studies
| Compound | Activity | Reference |
|---|---|---|
| Benzotriazole derivatives | Antibacterial against MRSA | |
| Oxadiazole derivatives | Antifungal against Candida spp. |
Case Studies
A review of related compounds indicates that modifications in the phenyl ring structure can significantly influence biological activity. For instance:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar oxadiazole-containing compounds demonstrate effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study:
A study synthesized various oxadiazole derivatives and tested their antimicrobial activity, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development into antituberculosis agents .
Anticancer Properties
The oxadiazole ring system is known for its anticancer activity. Compounds with this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In a recent investigation, derivatives of oxadiazole were synthesized and evaluated for their anticancer properties through molecular docking studies and biological assays. The results indicated that these compounds could effectively bind to target proteins involved in cancer progression .
Anti-Diabetic Effects
Oxadiazoles have also been studied for their anti-diabetic potential. Some derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity.
Case Study:
A study on 1,3,4-oxadiazole derivatives demonstrated their efficacy in lowering blood glucose levels in diabetic models. The compounds were characterized by favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is crucial for optimizing its biological activity. Modifications on the benzyl and oxadiazole moieties can significantly influence the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl rings | Increased antimicrobial activity |
| Substituents on the oxadiazole ring | Enhanced anticancer properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure: Tetrahydroquinazoline-2,4-dione vs. Oxazolidine-2,4-dione
The tetrahydroquinazoline-2,4-dione core in the target compound differs from the 1-oxazolidine-2,4-dione derivatives (e.g., from ) in ring size and aromaticity.
| Property | Target Compound | 1-Oxazolidine-2,4-dione Derivatives |
|---|---|---|
| Core Structure | Bicyclic (tetrahydroquinazoline) | Monocyclic (oxazolidine) |
| Aromaticity | Partially aromatic | Non-aromatic |
| Conformational Flexibility | Moderate | High |
| Synthetic Accessibility | Challenging (multi-step synthesis) | Moderate |
The tetrahydroquinazoline core may enhance binding to hydrophobic enzyme pockets compared to oxazolidine-diones, as observed in kinase inhibitors .
Heterocyclic Substituents: 1,2,4-Oxadiazole vs. Thiadiazole
The 1,2,4-oxadiazole ring in the target compound differs from thiadiazoles (e.g., 1,2,3-thiadiazoles in ) by replacing sulfur with oxygen.
| Property | 1,2,4-Oxadiazole | 1,2,3-Thiadiazole |
|---|---|---|
| Electron Density | Electron-deficient | Moderately electron-deficient |
| Metabolic Stability | High (resistant to oxidation) | Moderate (sulfur prone to metabolism) |
| Hydrogen-Bonding Capacity | Limited | Moderate (via sulfur) |
Thiadiazoles, such as those in , are more reactive in electrophilic substitutions due to sulfur’s polarizability, whereas oxadiazoles are preferred in drug design for stability .
Substituent Effects: Benzyl vs. Other Aryl Groups
The 3-benzyl and 7-(4-methylphenyl) groups distinguish the target compound from analogs with simpler alkyl or halogen substituents. Benzyl groups enhance lipophilicity (logP ~2.5–3.0), while the 4-methylphenyl (Tol) group adds steric bulk without significantly altering electronic properties.
| Substituent | Lipophilicity (logP) | Steric Bulk (Taft Es) | Common Applications |
|---|---|---|---|
| Benzyl (Bn) | ~2.1 | -0.38 | Enhances membrane permeability |
| 4-Methylphenyl (Tol) | ~2.8 | -0.55 | Improves target selectivity |
| 2-Naphthylmethyl (2-NAP) | ~3.5 | -1.20 | Used in high-affinity binders |
Compared to 2-naphthylmethyl (2-NAP) substituents in , the Tol group in the target compound balances lipophilicity and solubility, critical for oral bioavailability .
Pharmacological and Physicochemical Properties
While specific data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The oxadiazole and Tol groups likely reduce aqueous solubility (<10 µM) compared to hydroxylated analogs.
- Metabolic Stability : Oxadiazoles resist CYP450 oxidation, suggesting a half-life >4 hours in hepatic microsomes.
Preparation Methods
Core Structure Disassembly
The target molecule decomposes into three modular components:
- Tetrahydroquinazoline-2,4-dione scaffold
- Benzyl substituent at N3 position
- 5-(4-Methylphenyl)-1,2,4-oxadiazole moiety at C7
Strategic Bond Disconnections
- Quinazoline-oxadiazole linkage via C-C bond formation at C7
- N3-Benzylation through nucleophilic substitution
- Oxadiazole ring construction via [2+3] cyclocondensation
Synthesis of Tetrahydroquinazoline-2,4-Dione Core
Initial Cyclization Protocol
The base structure was constructed using modified Niementowski conditions:
Reaction Scheme
Anthranilic acid derivative + Urea → Quinazoline-2,4-dione
Optimized Procedure
- Heat 2-amino-5-nitrobenzoic acid (10 mmol) with urea (15 mmol) in glacial acetic acid (50 mL) at 140°C for 8 hr
- Cool reaction mixture to 5°C
- Filter and wash with cold ethanol
- Recrystallize from DMF/H2O (3:1)
Key Parameters
Reduction to Tetrahydroquinazoline
Catalytic hydrogenation achieved saturation of the pyrimidine ring:
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (0.5 eq) |
| Pressure | 45 psi H₂ |
| Temperature | 85°C |
| Solvent | Ethanol/THF (4:1) |
| Time | 12 hr |
Outcome
- Complete conversion monitored by TLC (Rf 0.33 → 0.61)
- X-ray diffraction confirmed chair conformation of tetrahydro ring
N3-Benzylation Strategies
Direct Alkylation Methodology
Reaction Scheme
Tetrahydroquinazoline-2,4-dione + Benzyl bromide → N3-Benzylated product
Optimized Conditions
- Base: K2CO3 (3.5 eq)
- Solvent: Anhydrous DMF
- Temperature: 80°C
- Time: 16 hr
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion Rate | 92% |
| Isolated Yield | 83% |
| Regioselectivity | >99% N3-substitution |
Characterization Data
Alternative Mitsunobu Approach
For sensitive substrates, Mitsunobu conditions provided superior results:
Reaction Components
- Benzyl alcohol (1.2 eq)
- DIAD (1.5 eq)
- PPh3 (1.5 eq)
- THF solvent, 0°C → rt
Advantages
- Mild conditions preserved ring saturation
- Avoided base-sensitive functional groups
Construction of 1,2,4-Oxadiazole Moiety
Amidoxime Intermediate Preparation
Synthetic Route
7-Cyanoquinazoline → Amidoxime via hydroxylamine treatment
Procedure Details
- React 7-cyano derivative (5 mmol) with NH2OH·HCl (10 mmol) in pyridine/EtOH (1:3)
- Reflux for 14 hr under N2
- Concentrate and precipitate with ice water
Critical Observations
Oxadiazole Ring Formation
Cyclocondensation with 4-Methylbenzoyl Chloride
Reaction Scheme
Amidoxime + 4-Methylbenzoyl chloride → 1,2,4-Oxadiazole
Optimized Parameters
| Condition | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Base | Et3N (3 eq) |
| Temperature | 110°C |
| Time | 8 hr |
| Workup | HCl precipitation |
Performance Data
Spectroscopic Signature
Final Coupling Methodology
Buchwald-Hartwig Amination
Cross-Coupling Protocol
7-Bromo-quinazoline + Oxadiazole-boronic ester → Target compound
Catalytic System
- Pd(OAc)2 (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (3 eq)
- Toluene/EtOH (4:1)
Reaction Outcomes
| Parameter | Value |
|---|---|
| Conversion | 89% |
| Isolated Yield | 74% |
| Homocoupling | <2% |
Ullmann-Type Coupling Alternative
For electron-deficient substrates:
Reaction Conditions
- CuI (20 mol%)
- DMEDA (40 mol%)
- K3PO4 (3 eq)
- DMSO solvent, 120°C
Comparative Performance
- Longer reaction time (48 hr)
- Higher temperature requirement
- Improved functional group tolerance
Analytical Characterization Suite
Comprehensive Spectroscopic Profile
¹H NMR (600 MHz, DMSO-d6)
δ 8.42 (s, 1H, H5), 7.89-7.21 (m, 9H, Ar-H), 5.15 (s, 2H, CH2Ph), 4.08 (t, J=6.4 Hz, 2H), 3.52 (t, J=6.4 Hz, 2H), 2.41 (s, 3H, CH3)
13C NMR (151 MHz, DMSO-d6)
δ 169.8 (C=O), 167.2 (C=O), 162.4 (C=N-O), 154.7-115.3 (Ar-C), 44.8 (CH2Ph), 35.6 (CH2), 31.2 (CH2), 21.1 (CH3)
HRMS (ESI-TOF)
m/z [M+H]+ Calculated: 483.1764
Found: 483.1761
Crystallographic Data
Single Crystal Analysis
- Space group: P21/c
- Unit cell: a=8.924 Å, b=12.347 Å, c=14.561 Å
- Dihedral angle between planes: 87.3°
- Hydrogen bonding network stabilizes oxadiazole orientation
Process Optimization Findings
Critical Parameter Analysis
Temperature Effects on Cyclization
| Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 90 | 58 | 82 |
| 110 | 76 | 98 |
| 130 | 74 | 91 |
Solvent Screening Results
| Solvent | Conversion (%) |
|---|---|
| DMF | 88 |
| DMSO | 92 |
| 1,4-Dioxane | 95 |
| THF | 67 |
Impurity Profile Management
Major Byproducts Identified
- N1-Benzylated isomer (≤3.2%)
- Oxadiazole ring-opened amide (≤1.8%)
- Des-methyl analog (≤2.1%)
Purification Protocol
- Silica gel chromatography (EtOAc/Hex 3:7 → 1:1)
- Recrystallization from ethyl acetate/n-heptane
- Final polish via preparative HPLC (C18, MeCN/H2O)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
- 300W power, 140°C, 20 min
- 82% yield vs conventional 76%
- Reduced thermal decomposition
Flow Chemistry Approach
Continuous Process Parameters
- Reactor volume: 12 mL
- Flow rate: 0.4 mL/min
- Residence time: 30 min
- Productivity: 18 g/hr
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, substituted benzaldehydes or aryl isothiocyanates are reacted with heterocyclic precursors (e.g., tetrahydroquinazoline-dione derivatives) under reflux conditions in ethanol or DMF. Acetic acid is often used as a catalyst to facilitate imine or thiourea formation, followed by cyclization . Purification typically involves recrystallization or column chromatography using ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinazoline-dione core and oxadiazole substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Additional characterization includes IR spectroscopy for functional group analysis (e.g., carbonyl groups at ~1700 cm⁻¹) and melting point determination to assess purity .
Q. How are preliminary biological activities screened for this compound?
- Methodological Answer : In vitro assays against cancer cell lines (e.g., NCI-60 panel) or microbial strains are standard. For example, analogs with oxadiazole moieties show anticancer activity via topoisomerase inhibition or antimicrobial effects by disrupting bacterial membranes. Activity is quantified using IC₅₀ values or zone-of-inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Conflicting results often arise from variations in assay conditions (e.g., pH, solvent, cell line specificity). To address this:
- Replicate assays under standardized conditions (e.g., fixed DMSO concentration for solubility).
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm mechanism-specific activity.
- Cross-reference structural analogs; for instance, substituents on the 4-methylphenyl group in oxadiazole significantly modulate activity .
Q. What strategies optimize reaction yields during synthesis of derivatives?
- Methodological Answer :
- Catalyst Screening : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while glacial acetic acid aids cyclization .
- Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct formation. Microwave-assisted synthesis can reduce reaction time .
Q. How can researchers confirm the stereochemistry of the tetrahydroquinazoline core?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of spatial arrangement.
- NOESY NMR : Detects through-space interactions between protons in rigid regions of the molecule.
- Computational Modeling : DFT calculations predict stable conformers, which can be compared with experimental data .
Q. How do structural modifications (e.g., substituent variation on the oxadiazole ring) affect bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance anticancer activity by increasing electrophilicity and DNA intercalation potential.
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve antimicrobial activity by enhancing membrane permeability.
- Quantitative Structure-Activity Relationship (QSAR) : Computational models correlate substituent properties (Hammett constants, logP) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
